N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Mechanism of Action
Target of Action
Similar thiophene-2-carboxamide derivatives have been evaluated for their in vitro cytotoxic activity . The molecular docking study performed for the synthesized compounds against PTP1B exhibits essential key interactions .
Result of Action
Similar thiophene-2-carboxamide derivatives have shown potent inhibitory activity against certain cell lines .
Biochemical Analysis
Biochemical Properties
For instance, some thiophene-2-carboxamide derivatives have shown inhibitory activity against certain cancer cell lines, suggesting potential interactions with enzymes and proteins involved in cell proliferation .
Cellular Effects
Some studies suggest that thiophene-2-carboxamide derivatives can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s suggested that thiophene-2-carboxamide derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide typically involves the condensation of 2-aminothiophene-2-carboxylic acid with 2-cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropylphenyl)thiophene-2-carboxamide
- N-(2-cyclopropylmethylphenyl)thiophene-2-carboxamide
- N-(2-cyclopropylmethoxyphenyl)thiophene-2-carboxamide
Uniqueness
N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide is unique due to the presence of the cyclopropaneamide group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonylamino)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(10-7-8-10)16-11-4-1-2-5-12(11)17-15(19)13-6-3-9-20-13/h1-6,9-10H,7-8H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBFWCHRIDKXMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.